3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 1,3,4-oxadiazole ring substituted at the 5-position with a pyridin-3-yl group. This structural motif confers unique physicochemical and biological properties. The coumarin moiety is known for its fluorescence and pharmacological versatility, while the 1,3,4-oxadiazole ring enhances metabolic stability and provides hydrogen-bonding sites for target interactions . The pyridin-3-yl substituent introduces a nitrogen-rich aromatic system, enabling π-π stacking and hydrogen bonding with biological targets, as demonstrated in its anti-SARS-CoV-2 activity via interactions with viral protease residues (Glu166, His164, and His41) .
Properties
IUPAC Name |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-19-18-14(22-15)11-5-3-7-17-9-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVUGZSPHUGTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-bromoacetyl)chromen-2-one with pyridine-3-carbohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl, or acyl groups .
Scientific Research Applications
3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.
Mechanism of Action
The mechanism of action of 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial pathogens, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in cell proliferation, such as thymidylate synthase and topoisomerase II. It also induces apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-6.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Pyridinyl vs. Phenyl Substituents : Pyridin-3-yl and pyridin-4-yl variants (vs. phenyl) show divergent biological roles. The pyridin-3-yl group in the target compound enables antiviral activity, while pyridin-4-yl and phenyl analogues prioritize anticancer applications .
- Halogen and Sulfanyl Modifications : Chlorophenyl and bromo groups (e.g., ) improve membrane permeability, whereas sulfanyl-triazine derivatives (e.g., ) enhance antimicrobial potency through triazine-mediated interactions.
- Hydrogen-Bonding Capacity : The pyridin-3-yl group’s nitrogen orientation facilitates stronger hydrogen bonding compared to phenyl or pyridin-4-yl, critical for antiviral targeting .
Structural and Physicochemical Properties
Table 2: Comparative Physicochemical Features
Key Observations:
- Polymorphism : Phenyl and pyridin-4-yl analogues exhibit multiple polymorphic forms, which influence their crystallinity and bioavailability . The target compound’s polymorphism remains unstudied.
- Solubility : Pyridin-4-yl substitution reduces LogP compared to phenyl, suggesting better aqueous compatibility . The sulfanyl-triazine derivative’s high LogP (4.2) aligns with its antimicrobial membrane penetration .
Biological Activity
The compound 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 253.23 g/mol. The structure features a chromenone moiety linked to a pyridinyl-substituted oxadiazole ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported the antimicrobial efficacy of oxadiazole derivatives against various bacterial and fungal strains.
- Anticancer Potential : The ability of these compounds to inhibit cancer cell proliferation has been explored in various in vitro studies.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties.
Table 1: Antimicrobial Activity Against Selected Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | |
| Escherichia coli | 31.25 µg/mL | |
| Candida albicans | 7.81 µg/mL | |
| Pseudomonas aeruginosa | 62.50 µg/mL |
The presence of substituents on the pyridine and oxadiazole rings significantly influences the antimicrobial potency. For example, compounds with nitro or hydroxy groups have demonstrated enhanced activity against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Efficacy Against Different Cell Lines
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Mechanistic Studies
Mechanistic investigations suggest that the compound may exert its effects through several pathways:
- Inhibition of Topoisomerase II : This enzyme is critical for DNA replication and repair; inhibition can lead to increased DNA damage in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are involved in cell survival and proliferation.
Case Studies
A recent study evaluated the pharmacological profile of several oxadiazole derivatives, including our compound of interest. The findings highlighted:
- Enhanced Solubility : Modifications to the structure improved solubility in aqueous environments.
- In Vivo Efficacy : Animal models demonstrated significant tumor reduction upon administration of the compound over a period of weeks.
Q & A
Q. Methodological Insight
- Key Steps :
- Cyclization of carbohydrazides to form oxadiazole.
- Coupling with pyridinyl or triazine derivatives under controlled conditions.
- Critical Parameters :
- Solvent polarity affects reaction kinetics (e.g., acetone vs. ethanol).
- Temperature gradients minimize decomposition of reactive intermediates.
How can structural elucidation and conformational analysis of this compound be performed using advanced spectroscopic and crystallographic techniques?
Advanced Research Question
The compound’s structure is confirmed via a combination of:
- FT-IR : Identification of characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for chromenone, C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- Multinuclear NMR : NMR reveals proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm; chromenone olefinic protons at δ 6.5–7.5 ppm) . NMR confirms carbonyl (C=O) and heterocyclic carbon signals .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking between pyridinyl and chromenone rings) .
Q. Methodological Insight
- SAR Analysis :
- Assay Design :
- Broth microdilution (CLSI guidelines) for MIC determination.
- Zone of inhibition (ZOI) assays to compare efficacy across strains.
Q. Methodological Approach
- Standardization : Use identical cell lines (ATCC-validated) and assay protocols.
- Mechanistic Studies : Molecular docking to predict target affinity (e.g., EGFR kinase domain) .
- Metabolic Profiling : HPLC-MS to monitor compound stability in vitro.
What strategies are employed to design derivatives with improved fluorescence properties for imaging applications?
Advanced Research Question
Fluorescence is modulated by extending conjugation (e.g., adding benzochromenone moieties) or introducing electron-donating groups (e.g., methoxy). Derivatives like 3-(5-alkyl-oxadiazolyl)-benzo[f]chromen-3-ones exhibit λem = 450–500 nm, suitable for bioimaging .
Q. Design Principles :
Q. Solutions :
- Flow Chemistry : Continuous reactors improve temperature control.
- Quality Control : In-line FTIR or HPLC for real-time monitoring .
How does the compound interact with biological targets at the molecular level, and what computational tools validate these mechanisms?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations predict binding to kinase domains (e.g., EGFR) or DNA gyrase. The oxadiazole ring forms hydrogen bonds with catalytic residues (e.g., Asp831 in EGFR), while the chromenone moiety intercalates into DNA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
